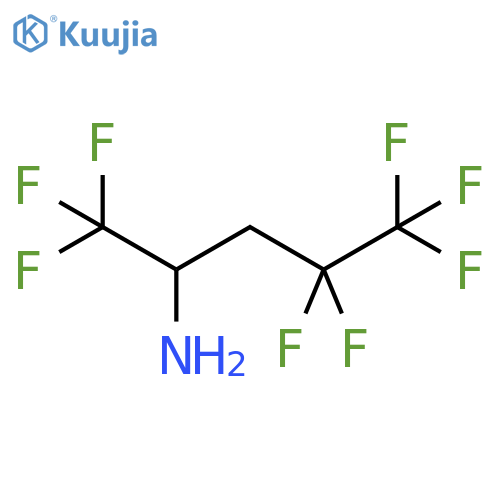

Cas no 2228888-61-5 (1,1,1,4,4,5,5,5-octafluoropentan-2-amine)

1,1,1,4,4,5,5,5-octafluoropentan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1,4,4,5,5,5-octafluoropentan-2-amine

- 2228888-61-5

- EN300-1945214

-

- インチ: 1S/C5H5F8N/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1,14H2

- InChIKey: OIWOCABCIYHRGK-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)(F)F)(CC(C(F)(F)F)N)F

計算された属性

- せいみつぶんしりょう: 231.02942446g/mol

- どういたいしつりょう: 231.02942446g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26Ų

1,1,1,4,4,5,5,5-octafluoropentan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945214-2.5g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1945214-5g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 5g |

$3977.0 | 2023-09-17 | ||

| Enamine | EN300-1945214-1g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1945214-0.05g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1945214-0.5g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1945214-1.0g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1945214-5.0g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1945214-0.1g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1945214-10.0g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1945214-0.25g |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine |

2228888-61-5 | 0.25g |

$1262.0 | 2023-09-17 |

1,1,1,4,4,5,5,5-octafluoropentan-2-amine 関連文献

-

1. Back matter

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

1,1,1,4,4,5,5,5-octafluoropentan-2-amineに関する追加情報

1,1,1,4,4,5,5,5-Octafluoropentan-2-amine (CAS No. 2228888-61-5): An Overview of a Versatile Fluorinated Amine

1,1,1,4,4,5,5,5-Octafluoropentan-2-amine (CAS No. 2228888-61-5) is a fluorinated amine compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by its highly fluorinated structure, which imparts it with exceptional chemical stability and low reactivity. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 1,1,1,4,4,5,5,5-octafluoropentan-2-amine.

Chemical Structure and Properties:

The molecular formula of 1,1,1,4,4,5,5,5-octafluoropentan-2-amine is C5H3F8N. The compound features a pentane backbone with eight fluorine atoms substituting four of the hydrogen atoms on the carbon atoms at positions 1 and 4. The presence of these fluorine atoms significantly alters the physical and chemical properties of the molecule. 1,1,1,4,4,5,5,5-Octafluoropentan-2-amine exhibits high thermal stability and low solubility in water due to the hydrophobic nature of the fluorinated groups. Additionally, the amine group provides a site for further chemical modification and reactivity.

Synthesis Methods:

The synthesis of 1,1,1,4,4,5,5,5-octafluoropentan-2-amine can be achieved through several routes. One common method involves the reaction of perfluoropentyl iodide with an appropriate amine source under suitable conditions. Another approach involves the nucleophilic substitution of a perfluoroalkyl halide with an amine nucleophile. These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product.

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the production of fluorinated compounds. For example, the use of transition metal catalysts has been explored to enhance the selectivity and yield of 1,1,1,4,4,5,5,5-octafluoropentan-2-amine synthesis. These developments are crucial for scaling up production and reducing costs associated with the synthesis process.

Applications in Chemical Biology:

The unique properties of 1,1,1,4,4,5,5,5-octafluoropentan-2-amine make it a valuable tool in chemical biology research. Its low reactivity and high stability allow it to be used as a scaffold for designing bioactive molecules. For instance, researchers have utilized this compound as a building block for creating fluorinated peptides and proteins with enhanced stability and reduced immunogenicity.

In addition to its use in peptide chemistry, 1,1,1,4,4,5,5,5-octafluoropentan-2-amine has shown promise in the development of imaging agents for medical diagnostics. The fluorinated structure can be labeled with radioisotopes or fluorescent dyes to create contrast agents that can be used in techniques such as positron emission tomography (PET) or fluorescence microscopy.

Pharmaceutical Applications:

The pharmaceutical industry has also shown interest in 1,1,1,4,4,5,5,5-octafluoropentan-2-amine due to its potential as a drug delivery platform. The hydrophobic nature of the fluorinated groups can enhance the solubility and bioavailability of poorly soluble drugs. Moreover, the amine functionality can be used to conjugate drugs or targeting ligands to improve their therapeutic efficacy.

Recent studies have explored the use of 1,1,1,4,4,5,5,5-octafluoropentan-2-amine in drug delivery systems for cancer therapy. For example, researchers have developed nanoparticles containing this compound that can selectively deliver chemotherapeutic agents to tumor sites while minimizing systemic toxicity.

Environmental Considerations:

The environmental impact of fluorinated compounds is an important consideration in their development and use. While 1,1,1,4,4,5,5,5-octafluoropentan-2-amine itself is not classified as a persistent organic pollutant (POP), its production and disposal must be managed carefully to minimize any potential environmental harm. Advances in green chemistry practices are being implemented to ensure sustainable production processes.

Conclusion:

In conclusion, 1,1,1,4,4,5,5,5-octafluoropentan-2-amine (CAS No. 2228888-61-5) is a versatile fluorinated amine with a wide range of applications in chemical biology and pharmaceutical research. Its unique chemical properties make it an attractive candidate for developing new bioactive molecules and drug delivery systems. As research continues to advance in these areas, 1 , 、 、 、 、 、 、 、 -octafluoropentan - amine is likely to play an increasingly important role in driving innovation and improving therapeutic outcomes.

2228888-61-5 (1,1,1,4,4,5,5,5-octafluoropentan-2-amine) 関連製品

- 1805590-83-3(2,6-Bis(trifluoromethyl)-4-bromomandelic acid)

- 2228651-21-4(4-(1-methylcyclopropyl)butanal)

- 2418706-11-1(1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate)

- 1858249-80-5(Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-)

- 1429903-37-6(3-[3-(4-Isopropoxy-3,5-dimethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)

- 7625-23-2(3,6-Anhydro-D-glucose)

- 125112-73-4((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)

- 157825-87-1(3-Methanesulfinylpropan-1-amine hydrochloride)

- 340177-28-8((5E)-5-{4-(diethylamino)phenylmethylidene}-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)

- 1805133-19-0(Ethyl 2-bromo-4-bromomethyl-3-cyanobenzoate)